molecular formula C15H15ClN2O4S B2397416 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide CAS No. 1110762-81-6

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide

Cat. No.: B2397416
CAS No.: 1110762-81-6
M. Wt: 354.81
InChI Key: APRSKRYDDCWHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a sulfamoylbenzamide moiety. This compound is of interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves coupling the intermediate with 2-methoxybenzylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-methoxyphenyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide

Uniqueness

4-Chloro-N-(2-methoxybenzyl)-3-sulfamoylbenzamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfamoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-22-13-5-3-2-4-11(13)9-18-15(19)10-6-7-12(16)14(8-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRSKRYDDCWHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.